molecular formula C7H10Cl2N2O B2970476 2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride CAS No. 1956389-98-2

2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride

Cat. No.: B2970476
CAS No.: 1956389-98-2
M. Wt: 209.07
InChI Key: LRYWDYBEECGIAM-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride (CAS 1956389-98-2) is a chemical compound with the molecular formula C 7 H 10 Cl 2 N 2 O and a molecular weight of 209.07 g/mol . This hydrochloride salt features both amino and ethanol functional groups attached to a 3-chloropyridin-4-yl ring system, making it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research . The compound is typically supplied as a solid and should be stored under an inert atmosphere at room temperature to maintain stability . Its structure suggests potential utility as a key building block in the development of more complex molecules, particularly in the synthesis of pharmaceutical candidates. For example, related chloropyridinyl aminoethanol derivatives have been cited as intermediates in patents for biologically active compounds, highlighting the relevance of this structural motif in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

2-amino-2-(3-chloropyridin-4-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c8-6-3-10-2-1-5(6)7(9)4-11;/h1-3,7,11H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYWDYBEECGIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(CO)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride typically involves the reaction of 3-chloropyridine with ethylene oxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the desired product. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Pyridine Ring

(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol Dihydrochloride (CAS 1640848-93-6)
  • Molecular Formula : C₈H₁₂Cl₂N₂O₂ (base: C₈H₁₁N₂O₂ + 2HCl)
  • Key Differences: Substituent: Methoxy (-OMe) at pyridine 2-position vs. chlorine at 3-position. Electronic Effects: Methoxy is electron-donating, altering ring electron density compared to electron-withdrawing chlorine. Salt Form: Dihydrochloride (two HCl molecules) enhances solubility but may reduce crystallinity compared to the monohydrochloride form .
(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol Dihydrochloride (CAS 2682097-44-3)
  • Molecular Formula : C₇H₁₁Cl₃N₂O
  • Key Differences :
    • Substituent Position : Chlorine at pyridine 4-position vs. 3-position.
    • Steric and Electronic Impact : The 4-chloro substituent may influence hydrogen bonding and receptor interactions differently .

Aromatic Ring Variations

2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride (CAS 1187932-17-7)
  • Molecular Formula: C₉H₁₂ClNO₂
  • Key Differences: Aromatic System: Benzene ring (phenyl) vs. pyridine. Substituent: Methoxy (-OMe) at phenyl 3-position.
2-Amino-2-(5-tert-butyl-2-methoxy-phenyl)ethanol Hydrochloride
  • Molecular Formula: C₁₃H₂₂ClNO₂ (base + HCl)
  • Key Differences :
    • Steric Hindrance : Bulky tert-butyl group reduces accessibility to active sites in biological systems.
    • Synthesis : Prepared via carbamate intermediates (similar to the target compound’s synthetic route) .

Functional Group Modifications

Ethyl 2-Amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride (CAS 1956332-71-0)
  • Molecular Formula : C₉H₁₂Cl₂N₂O₂
  • Key Differences: Ester vs. Stability: Esters are prone to hydrolysis, unlike the stable ethanolamine group in the target compound .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form
2-Amino-2-(3-chloropyridin-4-yl)ethanol HCl C₇H₉Cl₂N₂O 217.07 3-Cl, pyridine Hydrochloride
(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol 2HCl C₈H₁₂Cl₂N₂O₂ 247.10 2-OMe, pyridine Dihydrochloride
2-Amino-2-(3-methoxyphenyl)ethanol HCl C₉H₁₂ClNO₂ 201.65 3-OMe, phenyl Hydrochloride
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl C₉H₁₂Cl₂N₂O₂ 263.11 3-Cl, pyridine + ethyl ester Hydrochloride

Table 2: Spectroscopic Data (Selected Compounds)

Compound NMR Shifts (δ, ppm) MS (ESI) [M+H]+
2-Amino-2-(5-tert-butyl-2-methoxy-phenyl)ethanol HCl ¹H NMR: 3.67 (dd, J = 11.4, 3.9 Hz), 1.13 (t, J = 8.7 Hz) Not reported
Target Compound (Inferred) Expected pyridine proton shifts: δ 8.5–9.0 (aromatic) ~217.07 (calc’d)

Biological Activity

2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring that enhances its biological activity. The presence of amino and hydroxyl functional groups allows for hydrogen bonding, which is crucial for interactions with biological targets.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound acts as a probe to study enzyme-substrate interactions, particularly in pathways related to neurotransmission and enzymatic regulation.
  • Binding Affinity : The chlorine atom on the pyridine ring increases binding affinity to specific receptors, making it a valuable tool in drug discovery.

Biological Activity

Research has shown that this compound exhibits several biological activities:

Antipsychotic Effects

In preclinical studies, the compound has been evaluated for its potential antipsychotic effects. A study indicated that derivatives of similar compounds exhibited significant efficacy in animal models of psychosis, suggesting a promising avenue for therapeutic development .

Antimicrobial Activity

The compound has demonstrated antibacterial properties against various pathogens. In vitro studies revealed that it could impair the growth of certain bacteria without affecting host cell viability .

Activity Type IC50/EC50 Values Reference
AntipsychoticEC50 = 30 nM
AntimicrobialIC50 = 0.1 µM

Case Studies

  • Antipsychotic Activity : A series of compounds structurally related to this compound were tested in animal models. The results showed dose-dependent inhibition of hyper-locomotion induced by methamphetamine, indicating potential antipsychotic properties .
  • Antimicrobial Efficacy : A study assessed the efficacy of various analogues against Chlamydia trachomatis. The tested compounds showed superior activity compared to standard antibiotics, suggesting a novel approach to treating infections caused by this pathogen .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridine derivatives:

Compound Activity Reference
2-Amino-4-chloropyridineModerate antibacterial
3-Chloro-2-pyridinecarboxylic acidPotent GPR52 agonist
1-(3,5-Dichloropyridin-2-yl)ethan-1-olSignificant pharmacological activity

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